molecular formula C14H13BN2O4S B1405399 (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid CAS No. 2096334-98-2

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

Cat. No.: B1405399
CAS No.: 2096334-98-2
M. Wt: 316.1 g/mol
InChI Key: BQDGUWDAEPULPK-UHFFFAOYSA-N
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Description

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a boronic acid derivative of a tosyl-protected 7-azaindole (pyrrolo[2,3-b]pyridine), serving as a valuable building block in organic synthesis and medicinal chemistry research. The tosyl (p-toluenesulfonyl) group protects the pyrrole nitrogen, enhancing the stability of the heterocyclic system during synthetic transformations . This compound is particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct biaryl systems essential for developing novel small molecules . Researchers value the 7-azaindole scaffold for its role as a bioisostere of purines, making it a privileged structure in the design of kinase inhibitors . Compounds based on this core have demonstrated potent biological activity in various discovery programs. For instance, 3,5-disubstituted-7-azaindoles have been identified as growth inhibitors of Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT) . Furthermore, this chemotype has been optimized to develop potent inhibitors of Adaptor Associated Kinase 1 (AAK1), a promising target for broad-spectrum antiviral therapeutics against viruses such as dengue and Ebola . (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid provides a versatile intermediate to efficiently explore structure-activity relationships at various positions of the azaindole core, accelerating the discovery of new lead compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BN2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDGUWDAEPULPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)N=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Application of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Central Islip, NY – January 26, 2026 – The strategic incorporation of the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the design of contemporary therapeutics, particularly in the realm of kinase inhibitors. This guide provides an in-depth technical overview of a key building block, (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid (CAS Number: 2096334-98-2), for researchers, scientists, and drug development professionals. We will delve into its significance, the rationale behind its synthetic approach, and its application in constructing complex bioactive molecules.

Compound Profile and Strategic Importance

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a specialized reagent designed for the facile introduction of the 1-tosyl-7-azaindole moiety at the C2-position. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the molecule and often improving its solubility and chromatographic behavior. The boronic acid functionality at the 2-position makes it an ideal partner for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Table 1: Physicochemical Properties of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

PropertyValue
CAS Number 2096334-98-2
Molecular Formula C₁₄H₁₃BN₂O₄S
Molecular Weight 316.14 g/mol
Appearance Typically a white to off-white solid
Storage 2-8°C, under an inert atmosphere

The strategic importance of this reagent lies in the prevalence of the 7-azaindole core in a multitude of clinically relevant molecules. This scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bonding interactions with protein targets, mimicking the purine core of ATP. Its application has led to the development of potent inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 4B (PDE4B), and Traf2- and Nck-interacting kinase (TNIK).[1][2][3]

Synthesis Strategy: A Rationale-Driven Approach

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Tosylation cluster_1 Step 2: C2-Borylation 7-Azaindole 7-Azaindole 1-Tosyl-7-azaindole 1-Tosyl-7-azaindole 7-Azaindole->1-Tosyl-7-azaindole Protection of Pyrrole Nitrogen TsCl_Base TsCl, Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Target_Compound (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid 1-Tosyl-7-azaindole->Target_Compound Regioselective Borylation at C2 Borylation_Reagent Borylation Reagent (e.g., B₂pin₂, Pd Catalyst) or 1. Deprotonation (e.g., n-BuLi) 2. Boronic Ester Formation (e.g., i-PrOB(pin))

Caption: Proposed two-step synthesis of the target boronic acid.

Step 1: Protection of the Pyrrole Nitrogen

The initial and critical step is the protection of the pyrrole nitrogen of 7-azaindole. The tosyl group is an excellent choice for this purpose due to its electron-withdrawing nature, which increases the acidity of the N-H proton, facilitating its removal by a suitable base. Furthermore, the tosyl group can direct metallation to the adjacent C2 position in the subsequent step.

Experimental Rationale: The reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The use of anhydrous conditions is crucial to prevent the quenching of the base and the hydrolysis of the tosyl chloride.

Step 2: Regioselective Borylation at the C2-Position

The introduction of the boronic acid moiety at the C2-position is the key transformation. The C2 position of the 7-azaindole nucleus is known to be susceptible to deprotonation by strong bases due to the inductive effect of the adjacent pyrrole nitrogen and the directing effect of the N1-protecting group.

Experimental Rationale: A common and effective method for the borylation of such heterocyclic systems involves a deprotonation-borylation sequence.

  • Deprotonation: Treatment of N-tosyl-7-azaindole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous etheral solvent (e.g., THF or diethyl ether) would regioselectively generate the 2-lithio-7-azaindole intermediate. The low temperature is essential to prevent side reactions and ensure kinetic control of the deprotonation.

  • Borylation: The resulting lithiated species is then quenched with a suitable boron electrophile. Isopropoxyboronic acid pinacol ester (i-PrOB(pin)) is a frequently used reagent for this purpose, yielding the corresponding pinacol boronate ester.

  • Hydrolysis: The final boronic acid can be obtained by the hydrolysis of the pinacol ester under acidic or basic conditions.

Alternatively, palladium-catalyzed C-H borylation could be explored, although this might present challenges with regioselectivity.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of 2-aryl or 2-heteroaryl-7-azaindoles, which are common motifs in kinase inhibitors.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

G Boronic_Acid (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid Coupled_Product 2-Aryl-1-tosyl-7-azaindole Boronic_Acid->Coupled_Product Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupled_Product Coupling_Conditions Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, Toluene) Final_Product 2-Aryl-7-azaindole Coupled_Product->Final_Product Deprotection Deprotection (e.g., NaOH or TBAF)

Caption: General scheme for the Suzuki-Miyaura coupling and subsequent deprotection.

Key Experimental Considerations for Successful Coupling

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction parameters.

Table 2: Critical Parameters for Suzuki-Miyaura Coupling

ParameterRationale and Common Choices
Palladium Catalyst The choice of catalyst is crucial for efficient oxidative addition and reductive elimination. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and more advanced pre-catalysts with bulky phosphine ligands for challenging substrates.
Base A base is required to activate the boronic acid for transmetalation. Aqueous solutions of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.
Solvent System A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water can influence the reaction kinetics.
Temperature The reaction is usually heated to facilitate the catalytic cycle. Temperatures typically range from 80 to 110 °C.
Post-Coupling Deprotection

Following the successful cross-coupling, the tosyl protecting group can be readily removed under basic conditions, such as treatment with sodium hydroxide in a protic solvent like methanol or ethanol, or with a fluoride source like tetrabutylammonium fluoride (TBAF). This unmasks the pyrrole nitrogen, which is often a key pharmacophoric feature for interaction with biological targets.

Characterization and Quality Control

Due to the absence of specific literature data, the characterization of newly synthesized (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure. The proton NMR spectrum is expected to show characteristic signals for the tosyl group (a singlet for the methyl group around 2.4 ppm and two doublets in the aromatic region) and the 7-azaindole core. The presence of the boronic acid group would influence the chemical shifts of the adjacent protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the compound.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final product.

Conclusion

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid is a valuable and strategically important building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. While a detailed, published synthesis protocol is elusive, a robust synthetic strategy can be designed based on well-established organic chemistry principles. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are paramount for the successful synthesis and application of this key intermediate in drug discovery programs.

References

  • (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid Product Page. MySkinRecipes. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Nucleic Acids and Supramolecular Chemistry. [Link]

  • (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid Product Page. Hoffman Fine Chemicals. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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Sources

Analogs of 7-azaindole-2-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Analogs of 7-Azaindole-2-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its unique electronic properties and its ability to mimic the purine and indole systems.[1][2] Its derivatives are central to numerous therapeutic agents, particularly in oncology. This guide focuses on a critical class of intermediates: analogs of 7-azaindole-2-boronic acid. We will explore the synthesis, functionalization, and strategic application of these versatile building blocks. By delving into the causality behind synthetic choices and providing field-proven protocols, this document serves as a technical resource for professionals engaged in the design and development of next-generation therapeutics leveraging the 7-azaindole core.

The Strategic Importance of the 7-Azaindole Scaffold

Azaindoles, or pyrrolopyridines, are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by nitrogen.[1] This seemingly minor change has profound implications for a molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity.[3] Among the four possible isomers, the 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) is the most frequently utilized in drug discovery, having generated over 100,000 registered chemical structures.[2]

Its prominence is largely due to its effectiveness as a "hinge-binding" motif in protein kinase inhibitors.[4][5][6][7] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor.[4][6] This arrangement allows 7-azaindole to form two crucial, stabilizing hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[1][4] This has led to the successful development of several FDA-approved drugs, including the BRAF kinase inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, both of which were discovered using fragment-based drug discovery (FBDD) strategies centered on the 7-azaindole core.[1]

Caption: Core structure and key properties of the 7-azaindole scaffold.

The Boronic Acid Handle: A Gateway to Chemical Diversity

Boronic acids and their derivatives are exceptionally valuable reagents in modern organic synthesis.[8][9] Their primary utility lies in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for forming carbon-carbon bonds.[10][11] By converting a position on the 7-azaindole ring, such as C2, into a boronic acid or a related boronate ester, chemists unlock the ability to efficiently couple a vast array of aryl, heteroaryl, or alkyl groups at that site.[1][12] This strategy is fundamental to building molecular complexity and systematically exploring the structure-activity relationship (SAR) around the core scaffold.

7-Azaindole-2-boronic acid, therefore, is not just a single compound but a critical precursor to countless analogs, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization.

Synthesis and Derivatization Strategies

While many azaindole intermediates are now commercially available, understanding their synthesis is crucial for creating novel analogs and securing intellectual property.[1]

Synthesis of the Core: 7-Azaindole

The synthesis of the 7-azaindole ring itself can be challenging due to the electron-deficient nature of the pyridine precursors, which often makes traditional indole syntheses like the Fischer or Bartoli methods unsuitable.[3] Modern approaches often involve transition metal catalysis. A common method involves the Rh(III)-catalyzed coupling of 2-aminopyridine with an alkyne, often requiring a silver salt as an external oxidant to enhance catalyst turnover.[13]

Synthesis_Workflow Start 2-Aminopyridine + Alkyne Core 7-Azaindole Core Start->Core Rh(III) Catalysis Halogenation Halogenation (e.g., C3, C5) Core->Halogenation Borylation C-H Borylation (e.g., C2, C3) Core->Borylation N_Alkylation N-Alkylation (N1) Core->N_Alkylation Precursors Functionalized 7-Azaindole Precursors Halogenation->Precursors Borylation->Precursors N_Alkylation->Precursors Suzuki Suzuki-Miyaura Coupling Precursors->Suzuki Aryl/Alkyl Boronic Acids Final_Analogs Diverse 7-Azaindole Analogs Suzuki->Final_Analogs

Caption: General workflow for the synthesis of diverse 7-azaindole analogs.

Direct Borylation of the 7-Azaindole Core

Creating 7-azaindole-2-boronic acid often involves direct C-H borylation. While iridium-catalyzed methods are effective for C3 borylation of N-acyl protected indoles[14], achieving selectivity at the C2 position can be challenging. Nickel-catalyzed directed C-H borylation has also been explored for indoles, offering an alternative pathway.[15] A common laboratory approach involves:

  • N-Protection: The pyrrole nitrogen is first protected, often with a sulfonyl group (e.g., tosyl) or a Boc group, to increase stability and direct subsequent reactions.

  • Directed Lithiation: The protected 7-azaindole is treated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (-78 °C). The N-substituent and the N7 atom direct the deprotonation selectively to the C2 position.

  • Borylation: The resulting C2-lithiated species is quenched with a boron electrophile, typically triisopropyl borate [B(O-iPr)3].

  • Hydrolysis: Acidic workup hydrolyzes the boronate ester to yield the desired 7-azaindole-2-boronic acid.

From Halogenated Intermediates to Boronic Acid Analogs

An alternative and highly flexible route involves the use of halogenated 7-azaindoles. For instance, a 2-halo-7-azaindole can be converted to its corresponding 2-boronate ester via a Miyaura borylation reaction. This palladium-catalyzed reaction uses a diboron reagent, such as bis(pinacolato)diboron (B2pin2), and is a cornerstone for preparing boronic ester analogs. This approach is particularly powerful as various halogenated azaindoles can be prepared, which are themselves versatile precursors for Suzuki and other cross-coupling reactions.[12][16]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The true value of 7-azaindole-2-boronic acid and its analogs is realized in their application as building blocks for potent and selective therapeutic agents.

The Quintessential Kinase Hinge-Binder

As previously mentioned, the 7-azaindole scaffold is an exceptional hinge-binding element.[4][5] The C2 position points out from the hinge region towards the solvent-exposed area of the ATP-binding pocket. Functionalizing this position via Suzuki coupling allows medicinal chemists to introduce various substituents that can pick up additional interactions, occupy hydrophobic pockets, or modulate the compound's overall properties to achieve high potency and selectivity for a specific kinase.

Kinase_Binding cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor 7-Azaindole Inhibitor Hinge Hinge Region Backbone (e.g., Cys-NH...Glu-C=O) Azaindole N1-H 7-Azaindole Core N7 C2-Substituent Azaindole:n1->Hinge:backbone H-Bond (Donor) Azaindole:n7->Hinge:backbone H-Bond (Acceptor) Solvent Solvent-Exposed Region (Vector for SAR) Azaindole:c2->Solvent Points toward selectivity pockets

Caption: Bidentate hydrogen bonding of the 7-azaindole core to the kinase hinge.

Representative Analogs and Their Targets

A vast number of kinases have been successfully targeted using inhibitors built from 7-azaindole boronic acid analogs.[4]

Target Kinase Example Application / Compound Class Therapeutic Area Reference
BRAF Vemurafenib (Zelboraf®) and second-generation inhibitors.Melanoma[4]
FGFR4 Covalent inhibitors for hepatocellular carcinoma.Liver Cancer[17]
JAK3 Tofacitinib analogs for autoimmune diseases.Inflammation[4][6]
ROCK Inhibitors for hypertension, glaucoma.Cardiovascular[6][18]
Cdc7 Orally active inhibitors for cell cycle disruption.Oncology[2]
CSF1R Pexidartinib (Turalio®), an inhibitor for tenosynovial giant cell tumors.Oncology[18]
PARP Development of inhibitors for BRCA-mutated cancers.Oncology[19]

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the synthesis of a C2-arylated 7-azaindole analog from a protected 2-bromo-7-azaindole and an arylboronic acid. The choice of a phosphine ligand like XPhos and a robust base like K3PO4 is critical for achieving high yields with nitrogen-containing heterocycles, which can sometimes be challenging substrates.[16]

Objective: To synthesize 2-(4-methoxyphenyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Potassium phosphate, tribasic (K3PO4), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, 4-methoxyphenylboronic acid, and K3PO4.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)2 and XPhos ligand. Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The reaction mixture should be thoroughly degassed again by bubbling argon through the solution for 15-20 minutes.

    • Causality Insight: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, leading to catalyst deactivation and poor yields.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Causality Insight: The base (K3PO4) is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[10]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The analogs of 7-azaindole-2-boronic acid represent a powerful and versatile class of chemical tools. Their strategic importance is rooted in the privileged nature of the 7-azaindole scaffold and the synthetic flexibility afforded by the boronic acid functional group. Through robust synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, these building blocks provide an efficient pathway to novel, complex molecules. For scientists in drug discovery, a deep understanding of the synthesis and application of these analogs is essential for the continued development of innovative therapeutics, especially in the highly competitive field of kinase inhibitors.

References

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Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Aryl-7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry, forming the structural core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to modulate target engagement and improve physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for constructing the C2-aryl bond, a key linkage in many of these biologically active molecules.[1][3]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling using a critical building block: (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid . This reagent is instrumental for the efficient synthesis of complex 2-aryl-7-azaindole derivatives, enabling late-stage functionalization in drug discovery campaigns.[4] We will delve into the mechanistic rationale, protocol optimization, and practical considerations to ensure robust and reproducible outcomes in the laboratory.

The Role of the Tosyl Protecting Group: More Than Just a Mask

The use of a protecting group on the 7-azaindole nitrogen is crucial for successful and high-yielding C-C bond formation. The tosyl (Ts) group is particularly advantageous for several reasons:

  • Enhanced Stability: The electron-withdrawing nature of the tosyl group protects the indole nitrogen from unwanted side reactions such as protonation, alkylation, or oxidation.[5]

  • Increased Acidity of C2-H: Significantly, the N-tosyl group acidifies the proton at the C2 position. While this is more commonly exploited for C2-lithiation/borylation sequences to synthesize the boronic acid itself, this electronic effect also influences the reactivity of the resulting boronic acid in the Suzuki coupling.[5]

  • Modulation of Reactivity: The tosyl group deactivates the pyrrole ring, preventing undesired side reactions, while still allowing for efficient palladium-catalyzed coupling at the C2 position.

  • Reliable Deprotection: The tosyl group can be reliably removed under basic conditions (e.g., NaOH or KOH in methanol/water) post-coupling, which is a critical consideration for the final steps of a synthetic campaign.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A firm understanding of the catalytic cycle is essential for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[6][7]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) species and displacing the halide. The choice of base is critical to activate the boronic acid and facilitate this step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (C-C bond) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Complex L₂Pd(II)(Ar¹)(X) Pd(0)L2->OxAdd Ar¹-X Transmetal Transmetalation Complex L₂Pd(II)(Ar¹)(Ar²) OxAdd->Transmetal Ar²-B(OH)₂ (Base Activated) Transmetal->Pd(0)L2 Reductive Elimination Product Product Ar¹-Ar² Transmetal->Product Start Pd(0) Catalyst + Ligand (L) Start->Pd(0)L2 Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Reagents to Flask (Boronic Acid, Aryl Halide, Base) B 2. Add Solvent & Degas (e.g., Sparge with N₂/Ar) A->B C 3. Add Catalyst/Ligand B->C D 4. Heat to Desired Temp (e.g., 80-110 °C) C->D E 5. Monitor by TLC/LC-MS (Until SM consumed) D->E F 6. Cool & Quench (e.g., H₂O, Brine) E->F G 7. Extract with Organic Solvent (e.g., EtOAc, DCM) F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify (e.g., Column Chromatography) H->I

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Revolutionizing Biaryl Synthesis: A Guide to Microwave-Assisted Suzuki Reactions of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Microwave Irradiation and Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is particularly vital in the pharmaceutical and agrochemical industries for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast array of bioactive molecules. However, the conventional thermal heating methods often employed for these reactions can be time-consuming and may lead to the degradation of sensitive substrates, particularly the often-unstable heteroaryl boronic acids.

Microwave-assisted organic synthesis has emerged as a transformative technology, offering a powerful solution to these challenges. By utilizing dielectric heating, microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, improved product purity.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and troubleshooting of microwave-assisted Suzuki reactions, with a specific focus on the nuances of employing heteroaryl boronic acids.

The Microwave Advantage: Accelerating the Catalytic Cycle

The remarkable rate enhancements observed in microwave-assisted Suzuki reactions stem from the efficient energy transfer directly to the polar molecules in the reaction mixture. This rapid and localized heating can overcome activation energy barriers more effectively than conventional heating, accelerating each step of the palladium catalytic cycle.[1][2]

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R2-B(OH)3]⁻ pd2_biaryl R1-Pd(II)L_n-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 Biaryl Product reductive_elimination->product reagents R1-X (Heteroaryl Halide) + R2-B(OH)2 (Heteroaryl Boronic Acid) + Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Microwave irradiation accelerates all thermally driven steps.

Navigating the Challenges of Heteroaryl Boronic Acids

While powerful, the Suzuki coupling of heteroaryl boronic acids presents unique challenges that can hinder reaction success. Understanding and mitigating these issues is paramount for reliable and high-yielding syntheses.

1. Protodeboronation: The Unwanted Side Reaction

Heteroaryl boronic acids, particularly those with electron-rich five-membered rings (e.g., furan, thiophene, pyrrole) or certain nitrogen-containing heterocycles, are susceptible to protodeboronation.[3][5] This is a process where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to the formation of the parent heteroarene and a reduction in the yield of the desired cross-coupled product. This side reaction is often exacerbated by the basic and aqueous conditions typically employed in Suzuki couplings.

Mitigation Strategies:

  • Rapid Reaction Times: The significantly shorter reaction times achievable with microwave heating are a key advantage in minimizing protodeboronation.[2]

  • Careful Base Selection: The choice of base can have a profound impact. While stronger bases can promote the formation of the active boronate species, they can also accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[1][6]

  • Anhydrous Conditions: In some cases, employing anhydrous conditions can suppress protodeboronation.[3]

  • Use of Boronic Acid Surrogates: Potassium heteroaryltrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates are more stable alternatives to boronic acids and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and favoring the cross-coupling pathway.[1][3][5]

2. Catalyst Inhibition and Deactivation

The Lewis basic nature of many heteroatoms (especially nitrogen and sulfur) within the heteroaryl ring can lead to coordination with the palladium catalyst.[3] This can inhibit the catalytic activity or, in some cases, lead to irreversible catalyst deactivation, particularly with sulfur-containing heterocycles like thiophene.[6]

Mitigation Strategies:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can help to stabilize the palladium center and prevent inhibitory coordination of the heteroaryl substrate.[7][8]

  • Palladium Precatalysts: Modern palladium precatalysts, such as the second-generation XPhos precatalyst (XPhos-Pd-G2), are designed for high activity and stability, making them particularly well-suited for challenging couplings involving heteroaryl substrates.[1][5][7] These precatalysts often generate the active Pd(0) species rapidly at lower temperatures.[5][9]

Application Protocols: A Practical Guide

The following protocols provide a starting point for the microwave-assisted Suzuki coupling of various heteroaryl boronic acids. Optimization of reaction parameters (temperature, time, catalyst loading, and reagent stoichiometry) is often necessary for specific substrate combinations.

Protocol 1: General Procedure for the Coupling of (Hetero)aryl Halides with Heteroaryl Boronic Acids

This protocol is a robust starting point for a wide range of heteroaryl couplings.

Materials:

  • Heteroaryl halide (1.0 mmol)

  • Heteroaryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 2:1 v/v, 6 mL)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • To the microwave reaction vial, add the heteroaryl halide, heteroaryl boronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the vial.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-130 °C) for a specified time (e.g., 10-30 minutes).[6][10]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines

This protocol demonstrates a regioselective coupling at the C4 position of a dihalopyrimidine.[6]

Optimized Conditions:

ParameterValue
Catalyst Pd(PPh₃)₄ (0.5 mol%)
Base K₂CO₃
Solvent 1,4-Dioxane/H₂O (2:1)
Temperature 100 °C
Time 15 minutes

Rationale for Condition Selection:

  • Low Catalyst Loading: Microwave heating allows for a significant reduction in catalyst loading, improving the cost-effectiveness and sustainability of the process.[6]

  • Aqueous Solvent Mixture: The use of water as a co-solvent is environmentally friendly and can facilitate the dissolution of the inorganic base.[2]

  • Controlled Temperature: Operating at 100 °C provides a balance between rapid reaction rates and minimizing the formation of the undesired 2,4-disubstituted product.[6]

Protocol 3: Coupling of Challenging Five-Membered Heteroaryl Boronic Acids

This protocol is tailored for substrates prone to protodeboronation, such as furan and thiophene boronic acids.

Recommended Conditions:

ParameterValue
Precatalyst XPhos-Pd-G2 (1-2 mol%)
Ligand XPhos
Base K₂CO₃ or K₃PO₄
Solvent Ethanol/H₂O (4:1) or THF/H₂O
Temperature 100-135 °C
Time 20-40 minutes

Expert Insights:

  • The use of a modern precatalyst like XPhos-Pd-G2 is often crucial for the successful coupling of unstable boronic acids as it rapidly generates the active catalytic species.[5][7][9]

  • For thiophene boronic acids, catalyst poisoning can be a significant issue. Higher catalyst loadings or the use of specific ligands may be necessary to achieve good conversion.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Catalyst inhibition/poisoning- Insufficient temperature/time- Use a fresh batch of catalyst or a more robust precatalyst.- Increase catalyst loading.- Screen different ligands (e.g., SPhos, XPhos).- Increase microwave power/temperature and/or reaction time.
Significant Protodeboronation - Boronic acid instability- Reaction conditions too harsh- Decrease reaction time and/or temperature.- Use a milder base (e.g., K₂CO₃ instead of NaOH).- Consider using a boronic acid surrogate (trifluoroborate or MIDA boronate).[1][3]
Formation of Homocoupled Products - Oxidative homocoupling of the boronic acid- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a slight excess of the boronic acid.
Debromination of Starting Material - Side reaction promoted by some catalyst/ligand systems- Screen different palladium catalysts and ligands. The XPhosPdG2/XPhos system has been shown to minimize debromination in some cases.[7]

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave irradiation are most evident when compared directly with conventional oil bath heating for the same reaction.

ParameterMicrowave HeatingConventional Heating
Reaction Time Minutes (e.g., 10-40 min)[2][6][7]Hours to days[1]
Yields Often significantly higher[1]Can be lower due to side reactions and substrate decomposition
Side Products Generally reduced due to shorter reaction times[2]More prevalent, especially protodeboronation and decomposition
Reproducibility High, due to precise temperature control[2]Can be variable depending on the heating apparatus

One study comparing the synthesis of biaryls from aryl chlorides found that yields under microwave irradiation for 20 minutes were almost double those obtained with conventional heating.[1]

Conclusion: A New Era of Efficiency in Heteroaryl Synthesis

Microwave-assisted Suzuki reactions of heteroaryl boronic acids represent a significant advancement in the synthesis of complex molecules for drug discovery and materials science. By leveraging the principles of dielectric heating, researchers can overcome many of the challenges associated with these sensitive substrates, leading to faster, more efficient, and often higher-yielding reactions. The protocols and troubleshooting guide presented here provide a solid foundation for the successful implementation of this powerful technology. As microwave reactors become increasingly standard in modern synthetic laboratories, their application in demanding cross-coupling reactions will undoubtedly continue to expand, accelerating the pace of innovation.

References

  • Al-Masum, M., & El-Mekass, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [Link]

  • Wei, Y., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. [Link]

  • Dolšak, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2975. [Link]

  • Dolšak, A., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2975. [Link]

  • Dai, W.-M., et al. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(14), 221-224. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Benimana, C. E., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances, 10(71), 43633-43644. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 52(23), 6055-6058. [Link]

  • Benimana, C. E., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(71), 43633-43644. [Link]

  • Zhao, X., & Cui, Y. (2006). The Suzuki Coupling of Aryl Chlorides under Microwave Heating. Chinese Journal of Chemistry, 24(12), 1739-1742. [Link]

  • Baxendale, I. R., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 159-166. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Dai, W.-M., & Guo, D.-S. (2003). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 68(1), 305-308. [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(6), 1-13. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Aryl-7-Azaindole Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-aryl-7-azaindole products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent basicity of the pyridine ring in the 7-azaindole scaffold, combined with impurities from modern synthetic methods, often presents unique purification hurdles. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My 2-aryl-7-azaindole product is streaking badly on my silica gel TLC plate and I'm getting poor separation during column chromatography. What's causing this and how can I fix it?

Answer:

This is a classic issue when working with nitrogen-containing heterocycles like 7-azaindoles. The streaking is primarily caused by the interaction of the basic pyridine nitrogen with the acidic silanol groups on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven movement of the compound, resulting in tailing or streaking.

Causality Explained: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, readily interacting with the acidic protons of the Si-OH groups on the silica surface. This is an acid-base interaction that hinders the normal partitioning of the analyte between the stationary and mobile phases, which is essential for good chromatographic separation.

Solutions:

  • Use a Basic Modifier in the Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your product for the acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute symmetrically.[1]

    • Recommended Modifiers:

      • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Start with a small amount and increase if streaking persists.

      • Ammonia: For more polar solvent systems, using a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) as part of your mobile phase can be very effective. A common eluent system is Dichloromethane:Methanol:(2M NH3 in MeOH) in a 90:9:1 ratio.

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic alumina is generally preferred for this application. You will likely need to re-optimize your solvent system, as the selectivity will be different from silica.

    • Reversed-Phase Chromatography (C18): This is an excellent option, especially for polar 2-aryl-7-azaindoles.[1] The separation is based on hydrophobicity rather than polarity. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the basic nitrogen is protonated.[1]

Experimental Protocol: Column Chromatography with a Basic Modifier

  • TLC Analysis: Develop a TLC of your crude product using your chosen eluent system (e.g., 70:30 ethyl acetate:hexanes) with and without the addition of 0.5% TEA. You should observe a significant improvement in the spot shape with the TEA-modified eluent.

  • Column Packing: Pack a silica gel column with your chosen eluent system containing the basic modifier. It is crucial to use the modifier in the packing slurry as well as the mobile phase to ensure the column is fully equilibrated.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent has been evaporated, load the dry powder onto the top of the column. This "dry loading" technique often leads to better resolution than loading the sample dissolved in a solvent.

  • Elution: Run the column with the modifier-containing eluent, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.

Question 2: I've just completed a Suzuki or Sonogashira coupling to synthesize my 2-aryl-7-azaindole, but I'm struggling to remove the residual palladium catalyst. My product looks like a grey or black solid. How can I get rid of the palladium?

Answer:

Residual palladium from cross-coupling reactions is a very common and persistent impurity.[2][3] These catalysts can exist in various forms in the crude reaction mixture, including colloidal palladium(0) which is often black or grey. Standard silica gel chromatography is often insufficient for complete removal.

Causality Explained: Palladium catalysts, both in their active (Pd(0)) and inactive (Pd(II)) states, can be carried through the purification process. They can chelate to the nitrogen atoms in your 7-azaindole, making them difficult to separate by simple chromatography. The presence of residual palladium is highly undesirable in pharmaceutical compounds due to its toxicity.

Solutions:

  • Filtration through Celite® or a Short Silica Plug: Before a full chromatographic purification, dissolving the crude product in a suitable solvent (like ethyl acetate or dichloromethane) and filtering it through a pad of Celite® can remove a significant portion of the insoluble palladium black.[4] A short plug of silica gel can also be used for this initial filtration.

  • Use of Palladium Scavengers: This is a highly effective method for reducing palladium levels to parts-per-million (ppm).[3][5] Scavenger resins are functionalized polymers that selectively bind to the metal.

    • Thiol-based scavengers: Resins functionalized with thiol groups (e.g., SiliaMetS Thiol) are very effective at scavenging palladium.

    • Amine-based scavengers: Functionalized silica with amine groups can also be used.

    • Isocyanide reagents: These have been shown to be highly effective in removing residual palladium.[3]

Experimental Protocol: Palladium Scavenging

  • Initial Work-up: After the reaction is complete, perform your standard aqueous work-up.

  • Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., THF, toluene, or ethyl acetate).

  • Add Scavenger Resin: Add the scavenger resin (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for a few hours to overnight. The reaction time will depend on the specific scavenger and the nature of the palladium species.

  • Filter: Filter off the resin and wash it with the solvent.

  • Concentrate and Purify: Concentrate the filtrate and proceed with your standard purification method (e.g., column chromatography or recrystallization).

Question 3: My recovery after column chromatography is very low, even though the TLC shows good separation. Where is my product going?

Answer:

Low recovery can be frustrating and is often due to one of several factors, particularly the properties of the 2-aryl-7-azaindole itself.

Causality Explained:

  • Irreversible Binding to Silica: As discussed in Question 1, strong interactions with acidic silica can not only cause streaking but also lead to irreversible adsorption of the product onto the column, especially if the compound is highly basic.

  • Product Instability: Some complex or highly functionalized 7-azaindoles might be unstable on silica gel over the extended period of a column run. The acidic nature of silica can catalyze decomposition.

  • Co-elution with Non-UV Active Impurities: If you are relying solely on a UV lamp for TLC visualization, you might be missing non-UV active impurities that are co-eluting with your product, leading you to pool impure fractions that are later discarded, thus lowering the apparent recovery of pure material.

Solutions:

  • Deactivate the Silica Gel: Use the basic modifier approach (TEA or NH3) as described in Question 1. This will minimize irreversible binding and potential degradation.

  • Use an Alternative Purification Method:

    • Recrystallization: If your product is a solid and of sufficient purity (>90%), recrystallization is an excellent method that can significantly improve purity and yield high recovery.[6][7] Common solvent systems for recrystallization of azaindoles include ethyl acetate/hexanes, chloroform/acetonitrile, or ethanol/water.[6][7]

    • Preparative HPLC: For valuable or difficult-to-separate mixtures, preparative HPLC offers high resolution and is often performed under reversed-phase conditions, which are less likely to cause degradation of basic compounds.[8]

  • Thorough TLC Analysis: Use multiple visualization techniques for your TLC plates. In addition to UV, use staining agents like potassium permanganate or iodine to visualize a broader range of compounds.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best primary purification technique for my 2-aryl-7-azaindole?

A1: The choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your product. The following workflow can guide your decision.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid purity_check Purity > 90%? is_solid->purity_check Yes column Column Chromatography is_solid->column No / Oil recrystallize Recrystallization purity_check->recrystallize Yes purity_check->column No final_purity Final Purity Check (HPLC, NMR) recrystallize->final_purity is_polar Is the product polar? column->is_polar normal_phase Normal Phase (Silica/Alumina) + Basic Modifier is_polar->normal_phase No reverse_phase Reversed-Phase (C18) is_polar->reverse_phase Yes normal_phase->final_purity reverse_phase->final_purity

Caption: Decision tree for selecting a purification method.

Q2: What are some common solvent systems for column chromatography of 2-aryl-7-azaindoles?

A2: The polarity of your specific derivative will dictate the best solvent system. Here is a table of common systems, starting with the least polar. Always develop a method on TLC first.

Polarity of CompoundStationary PhaseCommon Eluent SystemModifier (if needed)
Low to MediumSilica GelHexanes / Ethyl Acetate (gradient)0.1-1% Triethylamine
Medium to HighSilica GelDichloromethane / Methanol (gradient)0.1-1% Triethylamine or 1% of 2M NH3 in MeOH
High / Very PolarReversed-Phase C18Water / Acetonitrile (gradient)0.1% Formic Acid or 0.1% TFA
High / Very PolarReversed-Phase C18Water / Methanol (gradient)0.1% Formic Acid or 0.1% TFA

Q3: Can I use preparative HPLC for my final purification step?

A3: Absolutely. Preparative HPLC is an excellent tool for final polishing of your compound to achieve >99% purity, which is often required for biological assays or clinical studies.[8][9] It is particularly useful for separating closely related impurities or isomers that are difficult to resolve by flash chromatography. Reversed-phase HPLC is most commonly used for these compounds.

Q4: My 2-aryl-7-azaindole appears to be unstable and decomposes during work-up or purification. What can I do?

A4: Instability can be a significant issue, especially if your aryl substituent or other parts of the azaindole core contain sensitive functional groups.

  • Minimize Acid Exposure: Avoid strong acidic conditions during work-up. Use a mild base like sodium bicarbonate for neutralization instead of sodium hydroxide if your compound is base-sensitive.

  • Keep it Cold: Perform extractions and chromatographic separations at a lower temperature if possible.

  • Work Quickly: Do not let the crude material sit for extended periods before purification.

  • Consider Protecting Groups: If a particular functional group is causing instability, consider if a protecting group strategy could be employed during the synthesis, with deprotection as the final step after the core is formed and purified.

References

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Negrie, M., & Gepshtein, R. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 102(10), 3541-3580. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Pharmacology, 14, 1243579. [Link]

  • Valdebenito, M. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Reddy, T. S., et al. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters, 50(44), 6063-6066.
  • Jain, S., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(10), 2756-2765. [Link]

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(44), 14490-14491. [Link]

  • Gour, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7985-7996. [Link]

  • McLaughlin, M., et al. (2006). Expedient Copper-Free One-Pot Alkynylation-Cyclization Sequence for the Preparation of 2-Substituted 7-Azaindoles. Organic Letters, 8(15), 3307-3310.
  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via C−F bond cleavage and in situ dehydrogenation of 2‐aryl‐7‐azaindoline. Retrieved from [Link]

  • Welch, C. J., et al. (2016). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 20(7), 1203-1215.
  • Hossu, A. M., et al. (2012). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Revista de Chimie, 63(1), 79-82.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Burns, J. B., & Anslyn, E. V. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(15), 8496-8517.
  • BÜHLER. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Li, Y., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 273, 116523.
  • Garrett, C. E., & Prasad, K. (2004). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Rout, D., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4735.

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Technical Support Center: Optimizing Suzuki Reactions of 7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the 7-azaindole scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet highly important, heterocyclic system. The unique electronic properties of 7-azaindole, particularly the presence of the pyridine nitrogen (N7), introduce specific challenges not always present in standard Suzuki couplings. This document provides in-depth, mechanistically grounded answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki reactions with 7-azaindole often more challenging than with indole or other azaindole isomers?

The primary challenge arises from the pyridine nitrogen at the 7-position (N7). This nitrogen atom can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or "poisoning," where the active catalytic sites are blocked, slowing down or completely halting the catalytic cycle.[1][2][3] This inhibitory effect is a well-documented issue in cross-coupling reactions of nitrogen-rich heterocycles.[4][5][6]

Q2: Is N-protection of the 7-azaindole necessary?

While not always strictly necessary, N-protection (e.g., with a phenylsulfonyl, methyl, or p-methoxybenzyl group) is a common and effective strategy.[7][8] Protection serves two main purposes:

  • Improved Solubility: It often enhances the solubility of the 7-azaindole starting material in common organic solvents.

  • Reduced Catalyst Inhibition: By blocking the acidic N-H proton, it can mitigate some of the deactivation pathways, although the N7 lone pair remains a potential issue.

However, successful couplings on unprotected 7-azaindoles have been reported, typically requiring carefully optimized conditions with specific ligands and bases to overcome the inherent challenges.[4][5]

Q3: What is a good starting point for reaction conditions?

A robust starting point for a 3-halo-7-azaindole coupling with an arylboronic acid would be:

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) with a Buchwald-type ligand like SPhos or XPhos (4-10 mol%).[4][7]

  • Base: A moderately strong inorganic base such as K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[4][7][9]

  • Solvent: A mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/Ethanol (e.g., 5:1 ratio).[4][7][10]

  • Temperature: 80-110 °C.

These conditions provide a good balance for promoting the catalytic cycle while managing the stability of the reactants.

Troubleshooting Guide & In-Depth Optimization

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: I've set up my 7-azaindole Suzuki reaction, but I'm getting very low conversion to the desired product. What are the most likely causes and how can I fix it?

Low conversion is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

Troubleshooting_Flowchart cluster_catalyst Catalyst Troubleshooting cluster_base Base Optimization cluster_solvent Solvent System Optimization cluster_sm Starting Material Integrity start Start: Low Yield Observed check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst catalyst_poisoning Potential Catalyst Poisoning by N7? Try bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->catalyst_poisoning Yes check_base Step 2: Re-evaluate Base Choice base_strength Is the base strong enough? K₂CO₃ < K₃PO₄ < Cs₂CO₃. Try a stronger base. check_base->base_strength check_solvent Step 3: Optimize Solvent System solvent_polarity Are reagents soluble? Try a more polar aprotic solvent (e.g., DMF, DMAc). check_solvent->solvent_polarity check_sm Step 4: Check Starting Material Stability protodeboronation Is the boronic acid decomposing? Use K₃PO₄ in anhydrous conditions or a more stable boronate ester (e.g., BPin). check_sm->protodeboronation end_node Reaction Optimized catalyst_inactive Is the Pd(0) source active? Use a fresh bottle of Pd₂(dba)₃ or a pre-catalyst. catalyst_poisoning->catalyst_inactive catalyst_inactive->check_base base_solubility Is the base soluble? Consider phase transfer or different solvent/water ratio. base_strength->base_solubility base_solubility->check_solvent water_role Is water content optimal? Screen solvent:water ratios (e.g., 10:1 to 2:1). Water aids base solubility and transmetalation. solvent_polarity->water_role water_role->check_sm protodeboronation->end_node

Caption: A step-by-step workflow for diagnosing and solving low-yield Suzuki reactions of 7-azaindole.

1. The Catalyst System: Overcoming Inhibition

  • The Problem: The lone pair of electrons on the N7 atom of the azaindole can coordinate to the Pd(II) center after oxidative addition, forming a stable, off-cycle complex that inhibits the crucial transmetalation step. This is a primary reason for reaction failure.[1]

  • The Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos are highly effective.[4][7][11] Their steric bulk discourages the binding of the 7-azaindole's N7 atom to the palladium center, thereby keeping the catalyst active in the cycle. Furthermore, their electron-donating nature accelerates the rate-limiting reductive elimination step.[12]

2. The Base: The Key to Transmetalation

The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[13]

  • Inadequate Base Strength: Weak bases like NaHCO₃ or K₂CO₃ may not be sufficient to promote the reaction efficiently, especially with electron-poor boronic acids.

  • The "Cesium Effect": Cs₂CO₃ is often an excellent choice. The large, soft cesium cation is thought to increase the solubility of the base and potentially stabilize key intermediates, often leading to significantly higher yields compared to potassium bases.[7][14]

  • K₃PO₄ for Sensitive Substrates: Potassium phosphate (K₃PO₄) is another highly effective base, particularly when protodeboronation is a concern.[4][9] It is strong enough to facilitate the reaction but can sometimes be used under nearly anhydrous conditions to minimize hydrolysis of sensitive boronic acids.[12]

Table 1: Comparison of Common Bases for 7-Azaindole Suzuki Coupling

BaseTypical ConditionsAdvantagesDisadvantages
K₂CO₃ Aqueous solvent mixesInexpensive, readily availableOften too weak, leading to low yields[14]
K₃PO₄ Dioxane/H₂O, t-BuOH/H₂OStronger than carbonates; good for sensitive boronic acids[4][9][15]Can be hygroscopic
Cs₂CO₃ Toluene/EtOH, Dioxane/H₂OOften gives the highest yields (Cesium Effect)[7][14]More expensive
Organic Bases Anhydrous conditionsCan be useful in specific casesGenerally less effective for this substrate class

3. The Solvent System: Solubility and Water's Role

The choice of solvent is critical for ensuring all components remain in solution and for facilitating the interaction between the organic and inorganic components.

  • Common Solvents: Ethereal solvents (Dioxane, THF, 2-MeTHF) and aromatic solvents (Toluene) are most common.[10] For substrates with poor solubility, more polar aprotic solvents like DMF or DMAc can be used, though they may require higher temperatures to be driven to completion.[8]

  • The Role of Water: A small amount of water is often beneficial, and sometimes essential.[10] Water helps to dissolve the inorganic base (like K₃PO₄) and facilitates the formation of the active [Ar-B(OH)₃]⁻ species required for transmetalation.[16] However, excessive water can promote the undesired side reaction of protodeboronation.[10][17] The optimal solvent-to-water ratio (from 10:1 to 4:1) should be determined experimentally.[4][10]

Problem 2: Protodeboronation of the Boronic Acid

Q: My reaction isn't working, and I see a significant amount of the corresponding arene from my boronic acid. What is happening and how can I prevent it?

This side reaction is called protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[17] It is a common decomposition pathway, especially for heteroaryl or electron-rich aryl boronic acids, and is often promoted by excessive water, high temperatures, or prolonged reaction times.[10]

Competing_Pathways cluster_main Suzuki Catalytic Cycle cluster_side Decomposition Pathway A Ar-B(OH)₂ (Boronic Acid) B [LₙPd(II)-Ar']⁺ (Oxidative Addition Complex) A->B Transmetalation (Productive Pathway) D Ar-H (Protodeboronation Byproduct) A->D Hydrolysis (Side Reaction) C Ar-Ar' (Desired Product) B->C Reductive Elimination

Caption: The competition between the desired transmetalation step and the undesired protodeboronation side reaction.

  • Use a More Stable Boron Reagent: Instead of a boronic acid, consider using a boronate ester, such as a pinacol ester (Bpin). These are generally more stable to hydrolysis and release the boronic acid slowly under the basic reaction conditions.

  • Modify the Base and Solvent: Use K₃PO₄ under anhydrous or low-water conditions (e.g., in anhydrous dioxane or toluene).[12] This minimizes the amount of water available to hydrolyze the C-B bond.

  • Increase Reaction Rate: A faster productive reaction will outcompete the slower decomposition pathway. Using a more active catalyst system (e.g., a higher-performing Buchwald ligand or a palladium pre-catalyst) can increase the rate of the desired coupling, thereby improving the yield.[17]

Reference Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of a generic 3-halo-7-azaindole with an arylboronic acid.

Materials:

  • 3-Halo-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5.0 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene/Ethanol (4:1 mixture, 0.1 M concentration)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the 3-halo-7-azaindole, arylboronic acid, and Cs₂CO₃.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of the solvent mixture.

  • Evacuate and backfill the reaction vial with an inert gas (Argon or Nitrogen) three times.

  • Add the Toluene/Ethanol solvent mixture to the reaction vial, followed by the catalyst solution via syringe.

  • Seal the vial and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-7-azaindole.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Synfacts. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • The proposed dual roles of K3PO4 (i and ii) in the coupling reactions.... ResearchGate. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. [Link]

  • How palladium inhibits CO poisoning during electrocatalytic formic acid oxidation and carbon dioxide reduction. PMC. [Link]

  • Exploring and Quantifying the Caesium Effect I. Compunetics. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. PMC. [Link]

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Technical Support Center: Enhancing Reactivity of Electron-Deficient Heteroaryl Boron Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common challenge in modern synthetic chemistry: the low reactivity of electron-deficient heteroaryl boron derivatives in cross-coupling reactions. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experiments.

Introduction: The Challenge of Electron Deficiency

Electron-deficient heteroaryl moieties are ubiquitous in pharmaceuticals and functional materials. However, their incorporation via standard cross-coupling methods, particularly the Suzuki-Miyaura reaction, is often problematic. The electron-withdrawing nature of the heteroaromatic ring reduces the nucleophilicity of the ipso-carbon attached to boron, which significantly slows the rate-limiting transmetalation step.[1][2] Furthermore, these substrates are frequently susceptible to catalyst poisoning and competitive side reactions like protodeboronation.[3]

This guide provides a structured approach to overcoming these hurdles, organized into frequently asked questions for quick reference and in-depth troubleshooting guides for complex issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: My Suzuki-Miyaura reaction with a pyridylboronic acid is failing. What is the most likely cause?

A: The primary culprits for unreactive pyridylboronic acids are twofold:

  • Reduced Nucleophilicity: The nitrogen in the pyridine ring is electron-withdrawing, making the boronic acid a poor nucleophile for the transmetalation step of the catalytic cycle.[2]

  • Catalyst Inhibition: The Lewis basic nitrogen atom can coordinate directly to the palladium catalyst, leading to deactivation and stalling the reaction.[3][4]

A quick solution is to switch from a boronic acid to a more stable boronic ester (e.g., pinacol or neopentylglycol ester) and employ a bulky, electron-rich phosphine ligand like XPhos or SPhos.[4] The steric bulk of the ligand helps prevent the pyridine nitrogen from binding to the palladium center.[4]

Q2: I observe significant protodeboronation of my starting material. How can I prevent this?

A: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major parasitic reaction, especially with electron-deficient heteroaryl boronic acids.[3][5] It is often exacerbated by the presence of water and strong bases. Key strategies to mitigate this include:

  • Use Boronic Esters: Masking the boronic acid as an ester (e.g., pinacol, MIDA) increases stability and reduces susceptibility to premature hydrolysis and protodeboronation.[3][6][7]

  • Employ Anhydrous Conditions: Strictly anhydrous reaction conditions can dissuade protodeboronation pathways.[3] This involves using dry solvents and reagents.

  • Choose the Right Base: While a base is necessary, overly strong aqueous bases can accelerate the undesired side reaction. Consider using a non-aqueous base system like potassium trimethylsilanolate (TMSOK) or carefully controlling the amount of water with bases like CsOH·H₂O.[3][6]

Q3: What is the difference between using a boronic acid, a boronic ester (e.g., pinacol), and a MIDA boronate?

A: The choice of boron reagent is critical for success. Each has distinct properties that can be leveraged to your advantage.

Boron ReagentKey CharacteristicsBest For...
Boronic Acid Generally more reactive than esters but prone to dehydration (forming boroxines) and protodeboronation.[5][8]Simple, robust, electron-rich aryl partners where stability is not a major concern.
Pinacol/Neopentyl Boronic Ester More stable than boronic acids, often purifiable by chromatography, and less prone to protodeboronation.[8] They can often transmetalate directly without prior hydrolysis.[6][9]General use, especially for heteroaryl substrates that are prone to decomposition. A go-to choice for improving reaction outcomes.
MIDA Boronate Exceptionally stable, benchtop-stable solids that are unreactive under anhydrous coupling conditions.[7] The boronic acid is released slowly in situ under aqueous basic conditions.Unstable heteroaryl compounds (e.g., 2-heteroaryl, vinyl) that are difficult to isolate as boronic acids or simple esters.[7] Ideal for slow, controlled release of the active coupling partner.
Trifluoroborate Salt (R-BF₃K) Crystalline, air- and moisture-stable solids. The fluoride ions increase the nucleophilicity of the organic group.Situations requiring high stability and slow release of the boronic acid. They are a practical alternative to MIDA boronates.[3][8]

Q4: Can I use stronger bases to force the reaction to proceed?

A: Yes, using a stronger base is a valid strategy, but it requires careful consideration. The base's role is to form a more nucleophilic boronate "ate" complex (R-B(OR)₃⁻), which accelerates transmetalation.[7][10]

  • Effective Strong Bases: Cesium hydroxide (CsOH), potassium phosphate (K₃PO₄), and potassium trimethylsilanolate (TMSOK) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[3][6]

  • The Caveat: Strong bases, particularly in the presence of water, can also accelerate protodeboronation.[3] A successful strategy often involves balancing the need for activation with the risk of decomposition. For instance, using a stoichiometric amount of CsOH·H₂O under anhydrous conditions can generate the active hydroxy boronate species without introducing excess water that promotes side reactions.[6]

Part 2: In-Depth Troubleshooting Guide

When standard adjustments fail, a more systematic approach is required. Use this guide to diagnose and solve persistent experimental issues.

Issue 1: Low to No Product Yield, Starting Materials Largely Unconsumed

This outcome points to a fundamental failure in the catalytic cycle, most often at the oxidative addition or transmetalation stage.

Troubleshooting_LowYield Start Low/No Yield (Starting Materials Remain) Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Transmetalation Is Transmetalation the Bottleneck? Start->Check_Transmetalation Sol_Ligand Solution: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, CataCXium A) Check_Catalyst->Sol_Ligand Oxidative addition is likely slow. Electron-rich ligands accelerate this step. Sol_Base Solution: Switch to Stronger Base (K3PO4, CsOH, TMSOK) Check_Transmetalation->Sol_Base Boron reagent is not nucleophilic enough. Stronger base forms reactive 'ate' complex. Sol_Boron Solution: Use a More Reactive Boron Reagent (e.g., Acid vs. Ester) Check_Transmetalation->Sol_Boron Boronic esters can be less reactive than acids. Consider boronic acid if stable enough. Sol_Anhydrous Solution: Implement Anhydrous Conditions with Additives (e.g., Trimethyl Borate) Check_Transmetalation->Sol_Anhydrous Anhydrous conditions with additives can enhance rates and prevent side reactions.

Caption: Troubleshooting workflow for low product yield with unconsumed starting materials.

  • Enhance Oxidative Addition with Advanced Ligands: The first step in the cycle, oxidative addition of the (hetero)aryl halide to the Pd(0) center, can be slow. Using modern, bulky, and electron-donating phosphine ligands is crucial.[11] Ligands like XPhos, SPhos, and CataCXium A create a more electron-rich palladium center, which facilitates oxidative addition and subsequent steps.[3][4][11]

  • Accelerate Transmetalation: This is the most common bottleneck for electron-deficient systems.

    • Stronger Base: As mentioned in the FAQ, switching to K₃PO₄, CsF, or an alkoxide-based system is a primary strategy.[5]

    • Anhydrous Conditions & Additives: For refractory couplings, a powerful combination is the use of a neopentyl heteroarylboronic ester with potassium trimethylsilanolate (TMSOK) as a soluble base under anhydrous conditions. The addition of trimethyl borate can further enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning.[3]

Issue 2: Significant Protodeboronation and/or Homocoupling Observed

The presence of byproducts indicates that your active boron reagent is being consumed by undesired pathways.

Side_Reactions Boron_Reagent Electron-Deficient Heteroaryl Boron Reagent Catalyst_Deactivation Catalyst Deactivation (e.g., N-coordination) Boron_Reagent->Catalyst_Deactivation Heteroatom coordinates to Pd Slow_Transmetalation Slow Transmetalation Boron_Reagent->Slow_Transmetalation Desired Desired Suzuki Cross-Coupling Protodeboronation Protodeboronation (C-H formation) Homocoupling Homocoupling (Boron-Boron) Slow_Transmetalation->Desired [Main Hurdle] Slow_Transmetalation->Protodeboronation Allows time for decomposition Slow_Transmetalation->Homocoupling Allows time for side reactions

Sources

Validation & Comparative

X-ray crystal structure of functionalized pyridylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystal Structure of Functionalized Pyridylboronic Acids: A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Pyridylboronic Acids

In the landscape of medicinal chemistry and materials science, boronic acids have emerged as a class of compounds with exceptional versatility.[1] Their unique ability to form reversible covalent bonds and participate in a wide array of chemical transformations has cemented their importance.[2] Among these, functionalized pyridylboronic acids are of particular interest. The incorporation of a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor or a coordination site, significantly influencing the molecule's pharmacokinetic properties and its interactions within a biological system or a crystal lattice.[3]

X-ray crystallography stands as the definitive technique for elucidating the three-dimensional structure of these molecules at the atomic level.[4] This detailed structural information is not merely academic; it provides a rational basis for designing potent enzyme inhibitors, understanding structure-activity relationships (SAR), and engineering novel materials with desired properties.[5][6] This guide offers a comprehensive comparison of the X-ray crystal structures of functionalized pyridylboronic acids, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Pillar 1: Deciphering the Solid State - Core Structural Features

The crystal structure of a pyridylboronic acid is a delicate interplay of intramolecular geometry and intermolecular forces. The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) is a primary determinant of the supramolecular architecture.

The Influence of the Pyridine Nitrogen:

The lone pair of electrons on the pyridine nitrogen atom makes it a potent hydrogen bond acceptor. This feature directs the assembly of molecules in the solid state, often leading to predictable and robust supramolecular synthons.[7] Unlike their phenylboronic acid counterparts, where C-H···π and π-π stacking interactions often dominate, pyridylboronic acids frequently exhibit strong N···H-O hydrogen bonds, forming intricate networks.[8][9]

Comparative Analysis of Isomers:

  • 2-Pyridylboronic Acids: The proximity of the nitrogen atom to the boronic acid group can lead to intramolecular N-B coordination, influencing the reactivity and conformation of the molecule. In the solid state, this can result in unique packing motifs not observed in the other isomers.

  • 3-Pyridylboronic Acids: These are perhaps the most studied isomers, widely used in Suzuki-Miyaura cross-coupling reactions.[10][11] Their crystal structures often feature hydrogen-bonded chains or sheets, with the pyridine nitrogen participating in intermolecular interactions.

  • 4-Pyridylboronic Acids: The nitrogen atom in the 4-position is sterically accessible and readily forms hydrogen bonds, often leading to linear supramolecular chains.[12]

The introduction of further functional groups on the pyridine ring adds another layer of complexity and control over the crystal packing. Electron-withdrawing or -donating groups can modulate the hydrogen bonding capability of the pyridine nitrogen and introduce other potential interaction sites, such as halogen bonds or further hydrogen bonds.[13][14]

Quantitative Structural Comparison

The table below summarizes key geometric parameters for a selection of pyridylboronic acid derivatives, illustrating the impact of substitution on their crystal structures.

CompoundSpace GroupB-C Bond Length (Å)B-O Bond Lengths (Å)Key Intermolecular InteractionsReference
4-Pyridylboronic acid methyl ester cation*P2₁/n1.595(4)1.350(4) (avg.)N-H···O, O-H···O, C-H···O hydrogen bonds[12]
Ferrocenyl-pyridyl boronic acidP-1--O-H···N, C-H···O hydrogen bonds[15]
3-Pyridylboronic acid---Forms boroxin in solid state[10]

*Data for the cation in the salt [HNC₅H₄B(OH)(OCH₃)-4]₂[Ni(S₂C₂O₂)₂]

Pillar 2: A Broader Perspective - Comparison with Other Boronic Acids

To fully appreciate the unique structural characteristics of pyridylboronic acids, a comparison with other classes of boronic acids is essential.

Pyridyl- vs. Phenylboronic Acids:

The primary distinction lies in the dominant intermolecular interactions. While phenylboronic acids typically form dimeric structures through hydrogen bonding between the boronic acid groups, the pyridine nitrogen introduces a competing and often stronger hydrogen bond acceptor site. This leads to more complex and varied network structures in pyridylboronic acids.[16]

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. The 2D fingerprint plots derived from this analysis provide a concise summary of the types and relative importance of different interactions.

Interaction TypePyridylboronic Acids (Typical %)Phenylboronic Acids (Typical %)Rationale for Difference
H···H40-50%45-55%Represents the general van der Waals surface.
O···H / H···O25-35%30-40%High in both due to boronic acid hydrogen bonding, often higher in phenylboronic acids due to strong dimer formation.
N···H / H···N5-15%0%A key distinguishing feature, directly resulting from the presence of the pyridine nitrogen.[17]
C···H / H···C5-10%5-15%Relates to C-H···π interactions.
C···C (π-π)2-8%3-10%Represents π-π stacking interactions.

Note: Percentages are illustrative and can vary significantly based on functionalization.

Pillar 3: From Theory to Practice - Experimental Protocols

The successful determination of a crystal structure is contingent on a robust and reproducible experimental workflow. This section provides a detailed, self-validating protocol for the synthesis, crystallization, and structural analysis of a representative functionalized pyridylboronic acid.

Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction & Analysis S1 Starting Materials (e.g., Halopyridine) S2 Metal-Halogen Exchange (e.g., n-BuLi) S1->S2 S3 Borylation (e.g., B(OMe)₃) S2->S3 S4 Hydrolysis & Workup S3->S4 S5 Purification (e.g., Recrystallization) S4->S5 C1 Solvent Screening S5->C1 Pure Product C2 Slow Evaporation / Vapor Diffusion C1->C2 C3 Crystal Harvesting C2->C3 X1 Mount Crystal C3->X1 Single Crystal X2 Data Collection (Diffractometer) X1->X2 X3 Structure Solution (e.g., Direct Methods) X2->X3 X4 Structure Refinement X3->X4 X5 Validation & Deposition (e.g., CCDC) X4->X5

Caption: Workflow for pyridylboronic acid crystal structure determination.

Detailed Protocol: Synthesis of 3-Pyridylboronic Acid

Causality: This protocol utilizes the well-established halogen-metal exchange followed by borylation, a reliable method for preparing pyridinylboronic acids. The choice of n-BuLi at low temperatures is critical to prevent side reactions and ensure efficient lithiation.

  • Reaction Setup: To a solution of 3-bromopyridine (1 equiv.) in dry THF at -78 °C under an inert atmosphere (Argon), add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.

    • Expertise & Experience: Maintaining a temperature of -78 °C is crucial to prevent the highly reactive pyridyllithium intermediate from decomposing or reacting with the solvent.

  • Borylation: After stirring for 30 minutes, add triisopropyl borate (1.2 equiv.) dropwise, ensuring the temperature remains below -70 °C.

  • Quenching and Hydrolysis: Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by adding 2 M HCl until the solution is acidic (pH ~2).

  • Workup: Extract the aqueous layer with diethyl ether to remove non-polar impurities. Adjust the pH of the aqueous layer to ~7.2 with NaOH.

  • Isolation: The product often precipitates at its isoelectric point. Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.[10]

    • Trustworthiness: The purity of the product can be initially assessed by ¹H and ¹¹B NMR spectroscopy before proceeding to crystallization.

Detailed Protocol: Crystallization and X-ray Data Collection

Causality: The choice of solvent is paramount for obtaining high-quality single crystals. A solvent system where the compound has moderate solubility is ideal for slow crystal growth.

  • Crystallization: Dissolve the purified 3-pyridylboronic acid in a minimal amount of a suitable solvent (e.g., acetonitrile, or a mixture like dichloromethane/methanol).[10][15] Filter the solution to remove any particulate matter.

  • Crystal Growth: Allow the solvent to evaporate slowly at room temperature over several days. Alternatively, use vapor diffusion by placing the solution in a small vial inside a larger sealed jar containing a less polar anti-solvent.

  • Data Collection: Carefully select and mount a suitable single crystal on a goniometer head.[18] Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the structure using direct methods or Patterson methods and refine the model against the experimental data using full-matrix least-squares on F².[19] All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Implications for Structure-Based Drug Design

The precise structural knowledge from X-ray crystallography is a cornerstone of modern drug discovery.[20] For pyridylboronic acids, this is particularly relevant in the design of enzyme inhibitors.

Case Study: Boronic Acid Inhibitors of β-Lactamases

Boronic acids are potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to antibiotics. The boronic acid mimics the tetrahedral transition state of substrate hydrolysis.[5] X-ray crystallography has been instrumental in revealing how these inhibitors bind.[21][22]

The crystal structure of vaborbactam, a cyclic boronic acid inhibitor, bound to the KPC-2 β-lactamase reveals key interactions. The boron atom forms a covalent bond with the catalytic Ser70 residue, adopting a tetrahedral geometry.[22] The adjacent functional groups form a network of hydrogen bonds within the active site, anchoring the inhibitor.

The pyridine ring in a hypothetical pyridylboronic acid inhibitor could be engineered to form specific interactions with residues in the active site, enhancing potency and selectivity. For example, the pyridine nitrogen could act as a hydrogen bond acceptor for a donor residue like Asn132 in TEM-1 β-lactamase.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Pyridylboronic Acid Inhibitor Ser Serine (Catalytic Residue) Asn Asparagine (H-bond Donor) Pocket Hydrophobic Pocket Boron B(OH)₂ Boron->Ser Covalent Bond Pyridyl Pyridyl Ring Pyridyl->Asn Hydrogen Bond (N···H-N) Func Functional Group (R) Func->Pocket Hydrophobic Interaction

Caption: Key interactions of a pyridylboronic acid inhibitor in an enzyme active site.

This structural understanding allows for the rational design of next-generation inhibitors with improved efficacy. By modifying the substitution pattern on the pyridine ring, researchers can fine-tune the inhibitor's binding affinity and physicochemical properties.[23]

Conclusion and Future Outlook

The provides invaluable insights into their solid-state behavior and their potential as therapeutic agents and advanced materials. The pyridine nitrogen atom is a key structural determinant, guiding supramolecular assembly through specific and directional hydrogen bonds, a feature that distinguishes them from their carbocyclic analogues.

The synergy between organic synthesis, X-ray crystallography, and computational chemistry will continue to drive innovation in this field. Future research will likely focus on designing more complex pyridylboronic acids with tailored functionalities to target specific biological macromolecules with higher precision and to construct novel crystalline materials with unique photophysical or catalytic properties. The detailed structural knowledge discussed in this guide serves as the foundational blueprint for these future endeavors.

References

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. MDPI. [Link]

  • Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses. [Link]

  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. National Institutes of Health (NIH). [Link]

  • The nature of intermolecular interactions in pyridinium–anion–β-hexachlorocyclohexane molecular crystals. RSC Publishing. [Link]

  • Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide. National Institutes of Health (NIH). [Link]

  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. [Link]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. ResearchGate. [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

  • A Comparison of the Structure and Bonding in the Aliphatic Boronic R-B(OH)2 and Borinic R-BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation. PubMed. [Link]

  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. RSC Publishing. [Link]

  • Supramolecular networks in molecular complexes of pyridine boronic acids and polycarboxylic acids: Synthesis, structural characterization and fluorescent properties. ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. DergiPark. [Link]

  • Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. [Link]

  • Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLOS. [Link]

  • Practical Phosphomolybdate-Catalyzed Hydroboration of Carbon–Carbon Triple and Double Bonds. ACS Publications. [Link]

  • Novel Organometallic Building Blocks for Molecular Crystal Engineering. 2. Synthesis and Characterization of Pyridyl and Pyrimidyl Derivatives of Diboronic Acid. ACS Publications. [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • Experimental methods in chemical engineering: X-ray diffraction spectroscopy—XRD. Wiley Online Library. [Link]

  • Weak interactions in crystals: old concepts, new developments. National Institutes of Health (NIH). [Link]

  • Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. National Institutes of Health (NIH). [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. [Link]

  • Impact case study: Results and submissions. REF 2021. [Link]

  • Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. [Link]

  • Application of crystallographic and modeling methods in the design of purine nucleoside phosphorylase inhibitors. National Institutes of Health (NIH). [Link]

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